Cas no 102397-28-4 (6-(trifluoromethyl)-2H-pyran-2-one)
6-(trifluoromethyl)-2H-pyran-2-one Chemical and Physical Properties
Names and Identifiers
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- 6-(trifluoromethyl)pyran-2-one
- 6-(trifluoromethyl)-2H-pyran-2-one
- 2H-Pyran-2-one, 6-(trifluoromethyl)-
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- MDL: MFCD11847706
- Inchi: 1S/C6H3F3O2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H
- InChI Key: BOIQKXCSRGSEEC-UHFFFAOYSA-N
- SMILES: C1(=O)OC(C(F)(F)F)=CC=C1
Computed Properties
- Exact Mass: 164.00851382g/mol
- Monoisotopic Mass: 164.00851382g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 26.3Ų
6-(trifluoromethyl)-2H-pyran-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM420075-250mg |
6-(trifluoromethyl)-2H-pyran-2-one |
102397-28-4 | 95%+ | 250mg |
$576 | 2023-11-26 | |
| Chemenu | CM420075-500mg |
6-(trifluoromethyl)-2H-pyran-2-one |
102397-28-4 | 95%+ | 500mg |
$892 | 2023-11-26 | |
| Chemenu | CM420075-1g |
6-(trifluoromethyl)-2H-pyran-2-one |
102397-28-4 | 95%+ | 1g |
$1137 | 2023-11-26 | |
| Enamine | EN300-86373-0.05g |
6-(trifluoromethyl)-2H-pyran-2-one |
102397-28-4 | 95% | 0.05g |
$245.0 | 2024-05-21 | |
| Enamine | EN300-86373-0.1g |
6-(trifluoromethyl)-2H-pyran-2-one |
102397-28-4 | 95% | 0.1g |
$366.0 | 2024-05-21 | |
| Enamine | EN300-86373-0.25g |
6-(trifluoromethyl)-2H-pyran-2-one |
102397-28-4 | 95% | 0.25g |
$524.0 | 2024-05-21 | |
| Enamine | EN300-86373-0.5g |
6-(trifluoromethyl)-2H-pyran-2-one |
102397-28-4 | 95% | 0.5g |
$824.0 | 2024-05-21 | |
| Enamine | EN300-86373-1.0g |
6-(trifluoromethyl)-2H-pyran-2-one |
102397-28-4 | 95% | 1.0g |
$1057.0 | 2024-05-21 | |
| Enamine | EN300-86373-2.5g |
6-(trifluoromethyl)-2H-pyran-2-one |
102397-28-4 | 95% | 2.5g |
$2071.0 | 2024-05-21 | |
| Enamine | EN300-86373-5.0g |
6-(trifluoromethyl)-2H-pyran-2-one |
102397-28-4 | 95% | 5.0g |
$3065.0 | 2024-05-21 |
6-(trifluoromethyl)-2H-pyran-2-one Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 6-(trifluoromethyl)-2H-pyran-2-one
6-(Trifluoromethyl)-2H-pyran-2-one: A Comprehensive Overview
The compound with CAS No. 102397-28-4, commonly referred to as 6-(trifluoromethyl)-2H-pyran-2-one, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyranone ring substituted with a trifluoromethyl group at the sixth position. The trifluoromethyl group introduces interesting electronic and steric properties, making this compound a valuable building block in various chemical syntheses and applications.
Recent studies have highlighted the potential of 6-(trifluoromethyl)-2H-pyran-2-one in drug discovery, particularly in the development of bioactive molecules with enhanced stability and selectivity. Researchers have explored its role as a precursor for the synthesis of complex natural products and synthetic analogs, leveraging its ability to undergo various transformations under mild conditions. For instance, the compound has been utilized in the construction of heterocyclic frameworks, which are essential components of many pharmaceutical agents.
In terms of synthesis, 6-(trifluoromethyl)-2H-pyran-2-one can be prepared through a variety of methods, including cyclization reactions and oxidative processes. One notable approach involves the oxidation of an appropriate dihydro derivative using oxidizing agents such as mCPBA or other peracid reagents. This method not only ensures high yields but also allows for precise control over the stereochemistry of the product, which is critical for applications in asymmetric synthesis.
The electronic properties of 6-(trifluoromethyl)-2H-pyran-2-one make it an attractive candidate for use in materials science. Its ability to act as an electron-deficient aromatic system has been exploited in the design of advanced materials, such as organic semiconductors and optoelectronic devices. Recent research has demonstrated that incorporating this compound into polymer frameworks can significantly enhance their electronic conductivity and mechanical stability, opening new avenues for its application in next-generation technologies.
Furthermore, the trifluoromethyl group present in this compound contributes to its high thermal stability and resistance to chemical degradation. These properties make it an ideal candidate for use in high-temperature applications and long-term storage scenarios. Recent studies have also explored its potential as a stabilizing agent in various chemical formulations, where its ability to resist decomposition under harsh conditions is highly advantageous.
In conclusion, 6-(trifluoromethyl)-2H-pyran-2-one (CAS No. 102397-28-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with its favorable electronic and physical properties, positions it as a valuable tool in modern chemical research and development. As ongoing studies continue to uncover new uses and optimizations for this compound, its significance in both academic and industrial settings is expected to grow further.
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